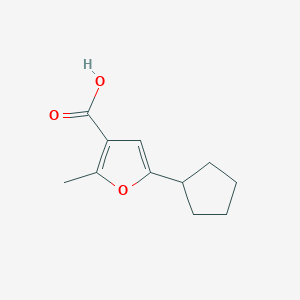
2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₄OS It features a cyclopropane ring substituted with a thiolane group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the thiolane and aldehyde groups. One common method involves the cyclopropanation of an appropriate alkene precursor using a diazo compound in the presence of a transition metal catalyst. The thiolane group can be introduced via a nucleophilic substitution reaction, and the aldehyde group can be formed through oxidation of a primary alcohol or reduction of a carboxylic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiolane group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products
Oxidation: 2-(2-Methylthiolan-2-yl)cyclopropane-1-carboxylic acid
Reduction: 2-(2-Methylthiolan-2-yl)cyclopropane-1-methanol
Substitution: Products depend on the nucleophile used
Scientific Research Applications
2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiolane group may also interact with biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the thiolane group, making it less reactive in certain chemical reactions.
2-(2-Methylthiolan-2-yl)ethanal: Similar structure but with an ethanal group instead of a cyclopropane ring, leading to different reactivity and applications.
Uniqueness
2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde is unique due to the combination of the strained cyclopropane ring and the thiolane group, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C9H14OS |
|---|---|
Molecular Weight |
170.27 g/mol |
IUPAC Name |
2-(2-methylthiolan-2-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14OS/c1-9(3-2-4-11-9)8-5-7(8)6-10/h6-8H,2-5H2,1H3 |
InChI Key |
AWHDFXUNTXOMPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCS1)C2CC2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


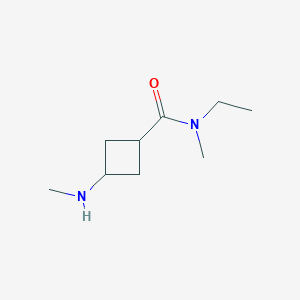

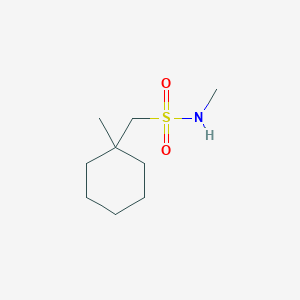
![Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13205829.png)
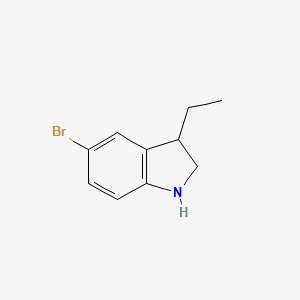

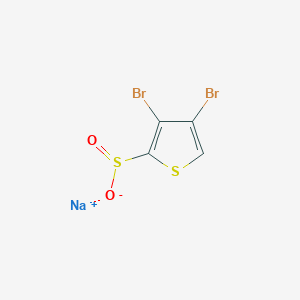
![N-(dimethyl-1,3-thiazol-2-yl)-2-[(2-ethylquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B13205859.png)
![2,5-Diazatricyclo[6.2.1.0,2,7]undecane](/img/structure/B13205868.png)
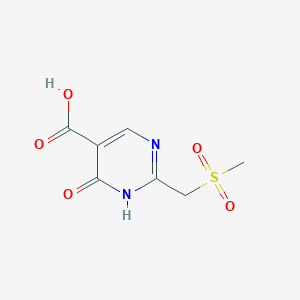
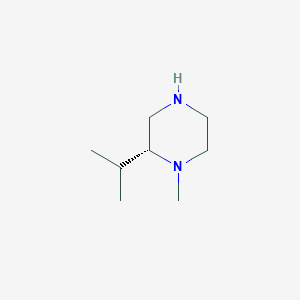
methanol](/img/structure/B13205888.png)

